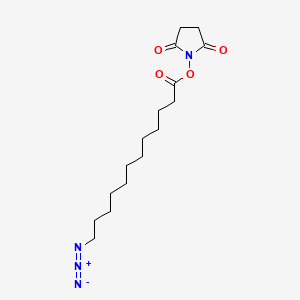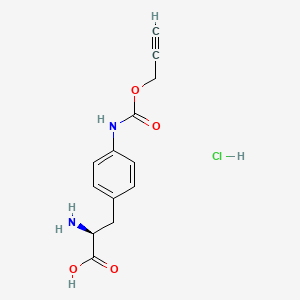
(2S,3R) H-Abu(3-N3) HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R) H-Abu(3-N3) HCl, also known as (2S,3R)-1-amino-3-methyl-1-azabicyclo[3.2.0]heptane hydrochloride, is an organo-chloride compound with a wide range of applications in the research laboratory. It is a chiral, non-steroidal, small molecule that has been used in a variety of scientific studies, including drug design and synthesis, organic chemistry, and biochemistry. This compound has been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of (2S,3R) H-Abu(3-N3) HCl is not fully understood. However, it is believed that the compound acts by forming a hydrogen bond between the protonated nitrogen atom and the chlorine atom. This hydrogen bond is believed to stabilize the molecule and increase its reactivity. Additionally, the compound is believed to interact with other molecules in the environment, such as proteins, to form complexes that can affect the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,3R) H-Abu(3-N3) HCl are not fully understood. However, it is believed that the compound can affect the activity of proteins in the environment. It is also believed that the compound can affect the metabolism of various compounds, including carbohydrates, lipids, and amino acids. Additionally, (2S,3R) H-Abu(3-N3) HCl has been shown to have an inhibitory effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3R) H-Abu(3-N3) HCl in laboratory experiments include its low cost, its availability, and its ability to form hydrogen bonds with other molecules. Additionally, the compound is relatively non-toxic and has a low melting point, making it easy to handle and store. However, the compound is relatively unstable and can degrade over time, so it should be used as soon as possible after synthesis. Additionally, due to its small size, the compound can be difficult to isolate and purify, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for (2S,3R) H-Abu(3-N3) HCl research. One potential direction is to further explore its potential use as a chiral reagent in asymmetric synthesis. Additionally, further research could be done to explore the compound’s potential use in drug design and synthesis. Additionally, further research could be done to explore the compound’s biochemical and physiological effects, as well as its potential interactions with other molecules. Finally, further research could be done to explore the compound’s potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
(2S,3R) H-Abu(3-N3) HCl can be synthesized from two different precursors: 1-amino-3-methyl-1-azabicyclo[3.2.0]heptane and hydrochloric acid. The first step of the synthesis involves the reaction of 1-amino-3-methyl-1-azabicyclo[3.2.0]heptane with hydrochloric acid. This reaction produces (2S,3R) H-Abu(3-N3) HCl and water as by-products. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be monitored using thin layer chromatography (TLC) and the product can be isolated by recrystallization.
Applications De Recherche Scientifique
(2S,3R) H-Abu(3-N3) HCl has been used in a variety of scientific research applications. It has been used in drug design and synthesis, as well as in organic and biochemistry studies. It has also been used to study the mechanisms of action of various drugs and the biochemical and physiological effects of various compounds. In addition, (2S,3R) H-Abu(3-N3) HCl has been used as a chiral reagent in asymmetric synthesis.
Propriétés
IUPAC Name |
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-MUWMCQJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














